molecular formula C17H18ClNO3 B15074336 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide CAS No. 853314-80-4

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B15074336
CAS No.: 853314-80-4
M. Wt: 319.8 g/mol
InChI Key: FVJOQPVXLLLHCE-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound characterized by the presence of a chloro and methoxy substituent on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxy-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.

    Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamine.

    Substitution: Formation of 3-(3-substituted-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl rings can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyacetophenone
  • (3-chloro-4-methoxyphenyl)methanethiol
  • 4-chloro-2-methoxybenzyl alcohol

Uniqueness

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

853314-80-4

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H18ClNO3/c1-21-14-7-5-13(6-8-14)19-17(20)10-4-12-3-9-16(22-2)15(18)11-12/h3,5-9,11H,4,10H2,1-2H3,(H,19,20)

InChI Key

FVJOQPVXLLLHCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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